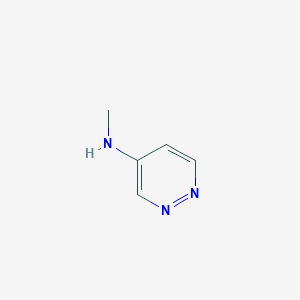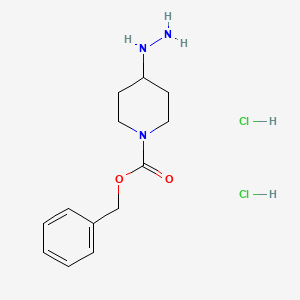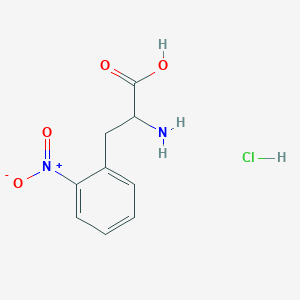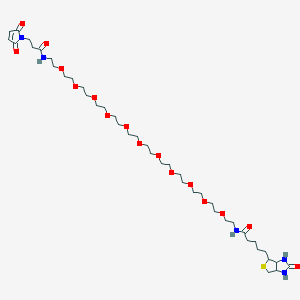![molecular formula C12H7Cl2N3O3 B3108313 [2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid CAS No. 1644503-10-5](/img/structure/B3108313.png)
[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid
概要
説明
[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid is a chemical compound with the molecular formula C12H7Cl2N3O3 . It is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 2 and 5, and an amino group at position 4. The phenyl ring is attached to the pyrimidine ring through an amino linkage and is further substituted with an oxo-acetic acid group.
作用機序
Target of Action
The primary targets of the compound 2-(2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)-2-oxoacetic acid are currently unknown
Mode of Action
The presence of the dichloropyrimidinyl and phenyl groups could potentially influence the binding affinity and selectivity of the compound to its targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound
準備方法
The synthesis of [2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid typically involves the reaction of 2,5-dichloropyrimidine with an appropriate aniline derivative under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
[2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
類似化合物との比較
Similar compounds to [2-(2,5-Dichloro-pyrimidin-4-ylamino)-phenyl]-oxo-acetic acid include:
2,4-Dichloropyrimidine: A related compound with similar structural features but different functional groups.
4-Amino-2,6-dichloropyridine: Another compound with a dichloropyrimidine core but with different substitution patterns
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxo-acetic acid group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-[2-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-7-5-15-12(14)17-10(7)16-8-4-2-1-3-6(8)9(18)11(19)20/h1-5H,(H,19,20)(H,15,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJUAULPZXKDGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)NC2=NC(=NC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,12-Diphenylbenzo[k]fluoranthene](/img/structure/B3108232.png)



![5-Azaspiro[2.4]heptane-4,7-dione](/img/structure/B3108283.png)







![Methyl 2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B3108335.png)

